Cas no 1996747-08-0 (6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine)

6-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-amine is a pyridine derivative featuring a benzyloxy substituent at the 6-position and a trifluoromethyl group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural motifs, which are often associated with enhanced bioactivity and metabolic stability. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, while the benzyloxy moiety offers potential for further functionalization. Its amine group at the 3-position provides a reactive handle for derivatization, making it a versatile intermediate in synthetic chemistry. The compound is typically utilized in the development of biologically active molecules, particularly in medicinal chemistry applications.
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine structure
1996747-08-0 structure
Product name:6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
CAS No:1996747-08-0
MF:C13H11F3N2O
MW:268.234453439713
CID:5834157
PubChem ID:165532896

6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
    • EN300-1296093
    • 1996747-08-0
    • Inchi: 1S/C13H11F3N2O/c14-13(15,16)11-6-10(17)7-18-12(11)19-8-9-4-2-1-3-5-9/h1-7H,8,17H2
    • InChI Key: RDHWRWSSFYBIAQ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=CN=C1OCC1C=CC=CC=1)N)(F)F

Computed Properties

  • Exact Mass: 268.08234746g/mol
  • Monoisotopic Mass: 268.08234746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1Ų
  • XLogP3: 2.9

6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1296093-5000mg
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
1996747-08-0
5000mg
$2235.0 2023-09-30
Enamine
EN300-1296093-50mg
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
1996747-08-0
50mg
$647.0 2023-09-30
Enamine
EN300-1296093-100mg
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
1996747-08-0
100mg
$678.0 2023-09-30
Enamine
EN300-1296093-0.25g
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
1996747-08-0
0.25g
$867.0 2023-06-06
Enamine
EN300-1296093-1.0g
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
1996747-08-0
1g
$943.0 2023-06-06
Enamine
EN300-1296093-10000mg
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
1996747-08-0
10000mg
$3315.0 2023-09-30
Enamine
EN300-1296093-5.0g
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
1996747-08-0
5g
$2732.0 2023-06-06
Enamine
EN300-1296093-10.0g
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
1996747-08-0
10g
$4052.0 2023-06-06
Enamine
EN300-1296093-0.05g
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
1996747-08-0
0.05g
$792.0 2023-06-06
Enamine
EN300-1296093-2.5g
6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine
1996747-08-0
2.5g
$1848.0 2023-06-06

Additional information on 6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine

Comprehensive Overview of 6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine (CAS No. 1996747-08-0)

The compound 6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine (CAS No. 1996747-08-0) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. With a benzyloxy group at the 6-position and a trifluoromethyl group at the 5-position, this amine-functionalized pyridine exhibits remarkable potential in drug discovery and material science. Researchers are particularly interested in its role as a building block for bioactive molecules, given its ability to modulate electronic properties and enhance binding affinity.

In recent years, the demand for trifluoromethylated compounds like 6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine has surged, driven by their applications in medicinal chemistry and crop protection. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, making it a hotspot in the design of small-molecule inhibitors. This compound’s pyridine core further enhances its versatility, as pyridines are prevalent in FDA-approved drugs targeting kinases, GPCRs, and other therapeutic targets.

From a synthetic perspective, CAS No. 1996747-08-0 serves as a valuable intermediate for constructing heterocyclic scaffolds. Its amine functionality allows for straightforward derivatization via amide coupling, reductive amination, or other cross-coupling reactions. These transformations are critical for developing next-generation therapeutics, especially in oncology and CNS disorders, where precision and selectivity are paramount. The compound’s benzyl-protected hydroxyl group also offers synthetic flexibility, enabling controlled deprotection for further functionalization.

Environmental and regulatory trends have further amplified interest in 6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine. With increasing scrutiny on sustainable chemistry, researchers are exploring greener synthetic routes for such intermediates, including catalysis and flow chemistry approaches. Additionally, the compound’s potential in bioconjugation and probe design aligns with the growing focus on theranostics and targeted drug delivery systems.

Market analyses indicate a rising demand for high-purity pyridine derivatives, with CAS No. 1996747-08-0 being no exception. Suppliers and contract research organizations (CROs) are prioritizing scalable synthesis and stringent quality control to meet the needs of pharmaceutical partners. This compound’s compatibility with high-throughput screening (HTS) platforms further underscores its utility in drug discovery pipelines.

In summary, 6-(benzyloxy)-5-(trifluoromethyl)pyridin-3-amine represents a convergence of structural innovation and practical applicability. Its role in advancing precision medicine and agrochemical development makes it a compound of enduring relevance. As research continues to uncover new applications, this pyridine derivative is poised to remain a keystone intermediate in synthetic and industrial chemistry.

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